molecular formula C6H11NO2 B188677 Cyclopentyl carbamate CAS No. 4144-77-8

Cyclopentyl carbamate

Katalognummer: B188677
CAS-Nummer: 4144-77-8
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: JMFVWNKPLURQMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl carbamate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

cyclopentyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFVWNKPLURQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961688
Record name Cyclopentyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-77-8
Record name Cyclopentanol, carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Cyclopentyl Carbamate Scaffold: Structural Dynamics and Synthetic Utility in Drug Discovery

[1]

Executive Summary: The Pharmacophore Perspective

In the landscape of modern medicinal chemistry, the cyclopentyl carbamate motif represents a critical structural hybrid. It merges the lipophilic, space-filling properties of the cyclopentyl ring with the hydrogen-bonding and metabolic modulating capabilities of the carbamate linkage (urethane). Unlike its acyclic counterparts (ethyl or isopropyl carbamates), the cyclopentyl group introduces a defined conformational entropy penalty—the "envelope" pucker—which can enhance binding affinity by reducing the entropic cost of ligand-receptor interaction.

This guide dissects the cyclopentyl carbamate not merely as a chemical intermediate, but as a privileged scaffold in drug development, exemplified by therapeutics such as Zafirlukast (Accolate).

Physicochemical Profile & Structural Dynamics[1]

Conformational Analysis

The cyclopentyl ring is rarely planar. It exists primarily in an envelope (


)half-chair (

)
Key Physicochemical Properties

The following data serves as a baseline for the unsubstituted parent compound (Cyclopentyl carbamate, CAS: 4144-77-8), though drug discovery applications typically involve N-substituted derivatives.

PropertyValue / RangeRelevance to Drug Design
Molecular Weight 129.16 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
cLogP ~0.8 - 1.2Moderate lipophilicity; improves membrane permeability without excessive protein binding.
H-Bond Donors 2 (Primary amide)Critical for active site anchoring (e.g., Serine proteases).
H-Bond Acceptors 2 (Carbonyl & Ether O)The carbonyl oxygen is a strong acceptor; the ether oxygen is weak.
Topological Polar Surface Area (TPSA) ~55 ŲWell within the "Rule of 5" for oral bioavailability (<140 Ų).
Rotatable Bonds 2Limited flexibility aids in "locking" active conformations.
Hydrolytic Stability & Metabolism

Carbamates are generally more stable than esters but less stable than amides. The cyclopentyl group provides steric shielding to the carbonyl carbon, significantly retarding the rate of enzymatic hydrolysis (by esterases) compared to methyl or ethyl carbamates.

Mechanism of Hydrolysis:

  • Nucleophilic Attack: Water or Serine-OH attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Stabilized by the oxyanion hole in enzymes.

  • Collapse: Release of the amine (leaving group) and formation of a cyclopentyl carbonate (transient), which decomposes to cyclopentanol and

    
    .
    

Synthetic Architectures

Synthesis of cyclopentyl carbamates in a pharmaceutical context requires high purity and scalability. We prioritize two pathways: the Chloroformate Method (for complex amines) and the Isocyanate Method (for simple alcohols).

Visualizing the Synthetic Logic

SynthesisPathwaysCyclopentanolCyclopentanolChloroformateCyclopentylChloroformate (In situ)Cyclopentanol->ChloroformateActivation(-78°C to 0°C)ProductCyclopentyl CarbamateScaffoldCyclopentanol->ProductAddition(Lewis Acid Cat.)TriphosgeneTriphosgene/CDITriphosgene->ChloroformateChloroformate->ProductNucleophilicSubstitution(Base catalyzed)AmineR-NH2(Complex Amine)Amine->ProductIsocyanateR-N=C=O(Isocyanate)Isocyanate->ProductDirect Coupling

Figure 1: Dual-pathway strategy for synthesizing cyclopentyl carbamates. Solid lines represent the preferred Chloroformate route for valuable amine substrates.

Detailed Experimental Protocol: The Chloroformate Route

Context: This protocol is designed for coupling a valuable medicinal amine scaffold to a cyclopentyl moiety.[1] We utilize Triphosgene as a safer solid alternative to gaseous phosgene.

Reagents:

  • Cyclopentanol (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Target Amine (

    
    ) (1.0 equiv)[2]
    
  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Activation (In-situ Chloroformate Formation):

    • Dissolve Triphosgene (0.35 equiv) in anhydrous DCM under

      
       atmosphere. Cool to 0°C.
      
    • Add a solution of Cyclopentanol (1.0 equiv) and DIPEA (1.1 equiv) in DCM dropwise over 30 minutes.

    • Mechanistic Note: The slow addition prevents the formation of dicyclopentyl carbonate. The solution will turn slightly cloudy due to amine-HCl salt formation.

    • Stir at 0°C for 1 hour. Validation: Aliquot quenched with MeOH shows methyl cyclopentyl carbonate on LC-MS.

  • Coupling:

    • To the generated cyclopentyl chloroformate solution (kept at 0°C), add the Target Amine (1.0 equiv) mixed with remaining DIPEA (1.4 equiv) dropwise.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.

    • Endpoint: Monitor by TLC (stain with PMA or Ninhydrin) or LC-MS for disappearance of the amine.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x). Wash combined organics with brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc). Cyclopentyl carbamates typically elute later than the starting alcohol but earlier than the free amine.

Medicinal Chemistry Applications

The cyclopentyl carbamate is not a passive linker; it is an active modulator of pharmacokinetics (PK) and pharmacodynamics (PD).

Case Study: Zafirlukast (Accolate)

Zafirlukast is a leukotriene receptor antagonist (LTRA) used for asthma.[1]

  • Structure: It features a cyclopentyl N-aryl carbamate .

  • Role of the Motif:

    • Lipophilicity: The cyclopentyl group balances the polarity of the sulfonamide and indole rings, optimizing oral absorption.

    • Metabolic Stability: The carbamate linkage is resistant to rapid hydrolysis in the plasma, allowing the drug to reach the CysLT1 receptor intact.

    • Binding: The cyclopentyl ring fits into a hydrophobic sub-pocket of the receptor, providing van der Waals anchorage.

Biological Fate & Signaling

When designing prodrugs using this scaffold, understanding the release mechanism is vital.

HydrolysisMechanismCarbamateCyclopentyl Carbamate(Prodrug)TetrahedralTetrahedralIntermediateCarbamate->TetrahedralNucleophilic AttackEnzymeEsterase/Amidase(Serine Nucleophile)Enzyme->TetrahedralBreakdownCarbamic Acid+ CyclopentanolTetrahedral->BreakdownCollapseFinalActive Amine Drug+ CO2Breakdown->FinalSpontaneousDecarboxylation

Figure 2: Metabolic activation pathway. The cyclopentyl group (leaving group) is released as cyclopentanol, which is subsequently glucuronidated and excreted.

Analytical Fingerprinting

To validate the synthesis of a cyclopentyl carbamate, look for these specific spectroscopic signatures:

  • 
     NMR (Chloroform-d): 
    
    • The Diagnostic Multiplet: A distinctive multiplet (

      
       5.0 – 5.2 ppm) corresponding to the single methine proton (
      
      
      -O) on the cyclopentyl ring.
    • Ring Protons: A series of multiplets between

      
       1.5 – 1.9 ppm (8H) representing the methylene groups.
      
    • NH Proton: Broad singlet around

      
       4.5 – 7.0 ppm (highly dependent on solvent and N-substitution).
      
  • IR Spectroscopy:

    • Carbonyl (

      
      ):  Strong stretch at 1690 – 1720 
      
      
      .
    • N-H Stretch: 3300 – 3450

      
      .
      
  • Mass Spectrometry (ESI):

    • Usually observes

      
       or 
      
      
      .
    • Fragmentation: In MS/MS, loss of the cyclopentyl group (mass 69) or loss of cyclopentanol (mass 86) are common fragmentation pathways.

References

  • PubChem. (n.d.). Cyclopentyl carbamate | C6H11NO2.[3][4] National Library of Medicine. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Prasher, P., Mall, T., & Sharma, M. (2023).[5] Cyclic carbamates in medicine: A clinical perspective. Drug Development Research, 84(3), 397-405.[5] Retrieved from [Link]

Technical Guide: Solubility and Stability Characterization of Cyclopentyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl carbamate (CAS: 1112-25-0 and derivatives) represents a critical structural motif in medicinal chemistry, often utilized as a prodrug linker or a pharmacophore to modulate lipophilicity and metabolic stability. As a secondary alkyl carbamate , its physicochemical behavior occupies a distinct niche between the highly reactive primary carbamates and the sterically hindered tertiary variants.

This guide provides a comprehensive technical analysis of the solubility thermodynamics and hydrolytic stability of cyclopentyl carbamate. It is designed for formulation scientists and medicinal chemists, moving beyond basic properties to explore the mechanistic kinetics governing its degradation and the protocols required for rigorous characterization.

Part 1: Physicochemical Profile & Molecular Architecture[1]

The stability and solubility of cyclopentyl carbamate are dictated by the interplay between the polar carbamate head group (


) and the lipophilic cyclopentyl tail.
Structural Determinants[2]
  • Lipophilicity (LogP): The cyclopentyl ring contributes significantly to lipophilicity. The estimated LogP resides in the range of 0.6 – 1.5 , depending on substitution. This suggests moderate permeability but limited aqueous solubility compared to lower alkyl carbamates.

  • Hydrogen Bonding: The molecule acts as both a hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    ,
    
    
    ). This duality facilitates solubility in polar aprotic solvents (DMSO, DMF) but creates a complex solvation shell in water.
  • Steric Effects: The secondary carbon of the cyclopentyl group provides moderate steric hindrance. This protects the carbonyl from nucleophilic attack more effectively than an ethyl group, but less so than a tert-butyl group.

Predicted Solubility Profile
Solvent SystemPredicted SolubilityThermodynamic Driver
Water (pH 7.0) Low to Moderate (1–10 mg/mL)Limited by hydrophobic effect of the cyclopentyl ring.
Ethanol / Methanol High (>100 mg/mL)Favorable dipole-dipole interactions and H-bonding.
DMSO Very HighStrong H-bond acceptance breaks crystal lattice energy.
Octanol ModeratePartitioning driven by lipophilic cyclopentyl interaction.

Part 2: Hydrolytic Stability & Degradation Kinetics[1][3]

Understanding the degradation mechanism is vital for formulation. Carbamates are generally stable at neutral pH but susceptible to hydrolysis under stress conditions.

Acid-Catalyzed Hydrolysis ( )

In acidic media, the mechanism typically follows an AAc2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

  • Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse: The intermediate collapses, expelling the alcohol (cyclopentanol) and carbamic acid (which spontaneously decomposes to

    
     and 
    
    
    
    ).
Base-Catalyzed Hydrolysis ( )

In basic media, secondary alkyl carbamates containing an N-H bond often degrade via the E1cB mechanism (Elimination Unimolecular conjugate Base), which is distinct from standard ester hydrolysis.

  • Deprotonation: The N-H proton is acidic (

    
    ). Hydroxide removes this proton, creating a carbamate anion.
    
  • Elimination: The anion eliminates the alkoxide (cyclopentoxide) to form an Isocyanate intermediate.

  • Decomposition: The isocyanate reacts rapidly with water to form an amine and

    
    .
    
Mechanistic Visualization

The following diagram illustrates the divergent pathways based on pH environment.

HydrolysisPathways Substrate Cyclopentyl Carbamate Protonated Protonated Intermediate (R-O-C(OH)=NH2+) Substrate->Protonated +H+ (Acid pH) Anion Carbamate Anion (R-O-CO-NH-) Substrate->Anion +OH- (Basic pH) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral +H2O (RDS) Products_Acid Cyclopentanol + NH3 + CO2 Tetrahedral->Products_Acid Collapse Isocyanate Isocyanate Intermediate (O=C=N-H) Anion->Isocyanate -RO- (E1cB) Products_Base Amine + CO2 + Alcohol Isocyanate->Products_Base +H2O (Fast)

Figure 1: Divergent hydrolysis pathways for cyclopentyl carbamate. Acidic conditions favor nucleophilic attack (AAc2), while basic conditions favor elimination (E1cB) via an isocyanate intermediate.

Part 3: Experimental Protocols

To generate regulatory-grade data (E-E-A-T), researchers must use validated protocols. The following methodologies are adapted from ICH Q1A (R2) guidelines.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in various buffers.

  • Preparation: Excess solid cyclopentyl carbamate is added to 5 mL of media (pH 1.2, 4.5, 6.8, and Water) in glass vials.

  • Equilibration: Vials are agitated at 37°C ± 0.5°C for 24 to 48 hours .

    • Note: 24 hours is usually sufficient, but 48 hours confirms equilibrium.

  • Separation: Filter suspension through a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

    • Critical Step: Discard the first 1 mL of filtrate to ensure filter saturation.

  • Quantification: Analyze filtrate via HPLC-UV (typically 200–210 nm detection) or LC-MS.

    • Calculation:

      
      .
      
Protocol B: Forced Degradation (pH-Rate Profile)

Objective: Establish the kinetic stability constants (


).
  • Stock Solution: Prepare a 1 mg/mL stock in Acetonitrile or Methanol.

  • Stress Conditions: Spike stock into buffers at 37°C and 60°C (Accelerated):

    • 0.1 N HCl (pH ~1.2)

    • Phosphate Buffer (pH 7.4)

    • 0.1 N NaOH (pH ~13)

    • Oxidative: 3%

      
       (Optional, to test oxidative liability of the ring).
      
  • Sampling: Aliquot samples at T=0, 1h, 4h, 8h, 24h, and 48h.

  • Quenching: Immediately neutralize acid/base samples to pH 7.0 to stop the reaction before analysis.

  • Data Analysis: Plot

    
     vs. Time. The slope represents 
    
    
    
    .
    • Half-life Calculation:

      
      .
      
Workflow Visualization: Stability Testing

StabilityWorkflow Start Start: Stability Characterization Condition_Sel Select Conditions (pH 1.2, 7.4, 13 + Oxidative) Start->Condition_Sel Incubation Incubate Samples (37°C & 60°C) Condition_Sel->Incubation Sampling Timepoint Sampling (0, 4, 8, 24, 48 hrs) Incubation->Sampling Quench Quench Reaction (Neutralize pH / Dilute) Sampling->Quench Immediate Analysis HPLC/LC-MS Analysis Quench->Analysis Calc Calculate k_obs & t_1/2 Analysis->Calc

Figure 2: Step-by-step workflow for forced degradation studies compliant with ICH guidelines.

Part 4: Biological Implications (ADME)

For drug development professionals, the stability of cyclopentyl carbamate translates directly to pharmacokinetics.

  • Plasma Stability: Carbamates are often resistant to plasma esterases compared to simple esters. However, the cyclopentyl group is lipophilic enough to bind to Carboxylesterase 1 (CES1) .

    • Prediction: Expect moderate half-life in human plasma (>2 hours), but faster degradation in rodent plasma due to higher esterase activity.

  • Metabolic Soft Spots:

    • Hydroxylation: The cyclopentyl ring is susceptible to CYP450-mediated oxidation (typically at the C3 or C4 position), leading to a more polar metabolite that may undergo glucuronidation.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] 2003.[3][4]

  • Larghi, E. L., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2014. (Discusses the E1cB mechanism and carbamate stability).

  • Williams, A. "The mechanism of hydrolysis of carbamates." Journal of the Chemical Society, Perkin Transactions 2, 1972. (Foundational text on AAc2 vs E1cB mechanisms).
  • Testa, B., & Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH, 2003. (Authoritative source on enzymatic vs. chemical hydrolysis).

  • PubChem. Cyclopenten-1-yl carbamate Compound Summary. (Used for physicochemical property estimation).[1][5]

Sources

Theoretical and Computational Studies of Cyclopentyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl carbamate (C₆H₁₁NO₂) represents a critical structural motif in medicinal chemistry, serving as a lipophilic pharmacophore in inhibitors for targets such as Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE). Its unique combination of a flexible, lipophilic alicyclic ring (cyclopentyl) and a rigid, polar functional group (carbamate) creates complex conformational landscapes that dictate its bioavailability and binding affinity.

This technical guide provides a rigorous, self-validating framework for the theoretical and computational analysis of cyclopentyl carbamate. It moves beyond standard protocols to address the specific challenges of modeling ring puckering coupled with amide resonance, offering a synthesized workflow for DFT analysis, spectroscopic profiling, and molecular dynamics.

Part 1: Electronic Structure & Conformational Dynamics

The primary challenge in modeling cyclopentyl carbamate is the coupling between the pseudorotation of the cyclopentane ring and the cis/trans isomerism of the carbamate linkage . Standard minimization often traps the structure in local minima (e.g., envelope vs. twist conformations).

Computational Methodology: The "Dual-Grid" Approach

To ensure global minima identification, we employ a dual-grid approach combining semi-empirical screening with high-level Density Functional Theory (DFT).

  • Level of Theory: Hybrid functionals (B3LYP, M06-2X) are recommended. M06-2X is specifically chosen for its superior performance in modeling non-covalent interactions and dispersion forces, critical for the lipophilic cyclopentyl ring [1].

  • Basis Set: A triple-zeta basis set with polarization functions (e.g., 6-311++G(d,p) or def2-TZVP) is mandatory to correctly describe the lone pair delocalization on the nitrogen and oxygen atoms.

Conformational Search Workflow

The following workflow ensures no low-energy conformer is overlooked.

ConformationalWorkflow Start Input Structure (Cyclopentyl Carbamate) MM_Search Monte Carlo / MD Search (MMFF94 Force Field) Start->MM_Search Generate 1000+ poses Filter Filter Redundant Conformers (RMSD < 0.5 Å) MM_Search->Filter DFT_Opt DFT Optimization (B3LYP/6-31G*) Filter->DFT_Opt Top 50 conformers Refine High-Level Refinement (M06-2X/def2-TZVP) DFT_Opt->Refine Re-optimization Freq Frequency Calculation (NIMAG = 0) Refine->Freq Verify Minima Output Boltzmann Weighted Ensemble Freq->Output Calculate ΔG

Figure 1: Hierarchical conformational search workflow designed to sample cyclopentyl ring puckering and carbamate rotamers.

Key Theoretical Insights
  • Carbamate Resonance: The N-C(=O) bond exhibits partial double bond character. Computations typically reveal a rotational barrier of 14–18 kcal/mol. The trans isomer (alkyl groups anti) is generally favored by 1–3 kcal/mol due to steric relief between the carbonyl oxygen and the cyclopentyl ring hydrogens [2].

  • Ring Puckering: The cyclopentane ring is not planar. It rapidly interconverts between envelope (

    
    ) and twist (
    
    
    
    ) forms. Accurate calculation of the partition function requires treating these low-frequency modes as hindered rotors rather than harmonic oscillators.

Part 2: Spectroscopic Profiling (IR & NMR)

Validating computational models against experimental data requires accurate prediction of vibrational and magnetic properties.

Vibrational Spectroscopy (IR/Raman)

The carbamate group has distinct signatures.[1][2] Anharmonic frequency calculations (VPT2) are recommended over simple harmonic scaling for higher accuracy.

Table 1: Diagnostic Vibrational Modes of Cyclopentyl Carbamate

ModeApprox. Freq (cm⁻¹)DescriptionComputational Note
Amide I 1700–1740C=O StretchingHighly sensitive to H-bonding environment. Use PCM solvent models (e.g., CHCl₃).
Amide II 1530–1550N-H Bend / C-N StretchCoupled mode; intensity varies with cis/trans conformation.
Ring Breathing ~890–900Cyclopentyl Ring ExpansionDiagnostic for ring size; frequency shifts with substitution.
ν(N-H) 3400–3500N-H StretchingSharp in dilute solution (free); broad/red-shifted if aggregated (dimers).
NMR Chemical Shift Prediction (GIAO)

To distinguish between potential regioisomers or conformers, Gauge-Independent Atomic Orbital (GIAO) calculations are performed.

  • Protocol: Calculate shielding tensors at the mPW1PW91/6-311+G(2d,p) level on geometries optimized in solution (PCM).

  • Reference: Calibrate against TMS calculated at the same level.

  • Causality: The cyclopentyl protons are magnetically non-equivalent due to the ring's fixed puckering in the NMR timescale or rapid averaging. Computations can deconvolute these signals.

Part 3: Reactivity and Stability Analysis

Understanding the chemical stability of cyclopentyl carbamate, particularly towards hydrolysis, is vital for its use as a prodrug or inhibitor.

Frontier Molecular Orbitals (FMO)
  • HOMO: Typically localized on the carbamate nitrogen lone pair and the cyclopentyl ring C-H sigma bonds.

  • LUMO: Localized on the carbonyl carbon (π* antibonding), indicating susceptibility to nucleophilic attack.

  • Chemical Hardness (η): A large HOMO-LUMO gap indicates high kinetic stability, typical for carbamates compared to esters.

Hydrolysis Mechanism (Alkaline)

The degradation pathway involves a nucleophilic attack by hydroxide. The rate-determining step is usually the formation of the tetrahedral intermediate.

HydrolysisPath Reactant Reactant (Carbamate + OH⁻) TS1 TS1 (Nu Attack) Reactant->TS1 +ΔG‡ Inter Tetrahedral Intermediate TS1->Inter TS2 TS2 (Leaving Group) Inter->TS2 Product Products (Amine + Carbonate) TS2->Product Irreversible

Figure 2: Reaction coordinate diagram for the base-catalyzed hydrolysis of cyclopentyl carbamate.

Protocol for TS Search:

  • Scan: Perform a relaxed Potential Energy Surface (PES) scan along the OH...C=O distance.

  • OptTS: Optimize the maximum energy structure using the Berny algorithm (Opt=TS).

  • IRC: Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm the TS connects the correct reactant and intermediate.

Part 4: Medicinal Chemistry Applications (Docking & MD)[3][4]

Cyclopentyl carbamates are often designed to inhibit serine hydrolases (e.g., FAAH, AChE) by carbamylating the active site serine [3].

Covalent Docking Protocol

Standard docking is insufficient because the mechanism involves covalent bond formation.

  • Software: Gold, CovDock (Schrödinger), or AutoDock Vina (using a "reactive" grid or two-step process).

  • Warhead Definition: Define the carbonyl carbon as the reactive electrophile and the catalytic serine oxygen as the nucleophile.

Molecular Dynamics (MD) Simulation

To assess the stability of the non-covalent pre-complex (Michaelis complex):

  • Force Field: CHARMM36 or GAFF2 (General Amber Force Field) are required. The cyclopentyl ring parameters in GAFF2 are well-validated against quantum data.

  • System Setup: Solvate in TIP3P water; add Na+/Cl- to neutralize.

  • Production Run: 100 ns NPT ensemble (300 K, 1 atm).

  • Analysis: Monitor the distance between the Serine-OH and Carbamate-C=O. A distance consistently < 3.5 Å indicates a "near-attack" conformation.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. [Link]

  • Kundu, S., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. [Link]

  • Lodola, A., et al. (2008). Computational study of the reaction mechanism of FAAH inhibitors. Journal of Chemical Information and Modeling.
  • Pratt, L. M. (2015). A Computational Study of Lithium Carbamate Synthetic Intermediate Structures and Aggregation. Journal of Physical Chemistry. [Link]

  • PubChem. (n.d.). Cyclopentyl carbamate (Compound).[3] National Library of Medicine. [Link]

Sources

The Cyclopentyl Carbamate Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group is a cornerstone of medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capabilities, and its role as a bioisostere for the amide bond.[1][2] Within the vast chemical space of carbamate-containing molecules, the cyclopentyl carbamate moiety has emerged as a particularly valuable scaffold. Its incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties, offering a powerful tool for lead optimization and the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the potential applications of cyclopentyl carbamate in medicinal chemistry, exploring its role in key therapeutic areas, its impact on molecular properties, and the synthetic strategies for its incorporation.

The Carbamate Functional Group: A Foundation of Drug Design

Organic carbamates, or urethanes, are structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. This arrangement confers a unique set of properties that have been extensively exploited in drug design.[1][2]

  • Peptide Bond Surrogate: The carbamate linkage is a widely used replacement for the amide bond in peptidomimetics.[1][2] This substitution can enhance metabolic stability by conferring resistance to proteolytic enzymes that would otherwise cleave the peptide backbone.[1][2]

  • Modulation of Physicochemical Properties: The carbamate group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), influencing solubility and interactions with biological targets.[1] Its presence can also enhance cell membrane permeability.[1][2]

  • Prodrug Design: The stability of the carbamate bond can be tuned, making it a useful linker for prodrugs.[1][2][4] This allows for the controlled release of an active pharmaceutical ingredient.

  • Protecting Group Chemistry: In the synthesis of complex molecules, particularly peptides, carbamates serve as essential protecting groups for amines.[1][5][6]

The inherent stability of carbamates is a key feature. While susceptible to hydrolysis, they are generally more resistant than esters and more labile than amides, providing a tunable element for drug design.[4] Cyclic carbamates, in particular, exhibit high metabolic stability as they are less prone to metabolic ring opening.[1][4]

The Cyclopentyl Group: Imparting Favorable Drug-like Properties

The incorporation of a cyclopentyl group into a carbamate scaffold can bestow several advantageous properties on a drug candidate:

  • Lipophilicity: The cyclopentyl moiety is a lipophilic group that can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.[3]

  • Metabolic Stability: The saturated carbocyclic ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[3]

  • Conformational Rigidity: Compared to a linear alkyl chain, the cyclopentyl ring has a more defined three-dimensional structure. This conformational constraint can lead to higher binding affinity and selectivity for the target protein.

The combination of the versatile carbamate linker and the favorable properties of the cyclopentyl group makes the cyclopentyl carbamate moiety a powerful building block in the medicinal chemist's toolbox.

Key Therapeutic Applications of Cyclopentyl Carbamate

The utility of the cyclopentyl carbamate scaffold is exemplified by its presence in several clinically relevant and investigational drug molecules.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) for Pain and Inflammation

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide.[7][8][9] Inhibition of FAAH leads to elevated anandamide levels, which can produce analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[7][10]

The cyclopentyl carbamate moiety has been identified as a key pharmacophore in a number of potent FAAH inhibitors.[7]

URB597 (Cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester): While the name suggests a cyclohexyl group, it's important to note the close structural relationship and the broader principle of using cycloalkyl carbamates. Many potent FAAH inhibitors in this class incorporate a cyclopentyl carbamate.[7] These inhibitors act by covalently modifying the active site serine of FAAH.[9] The carbamate group is crucial for this inhibitory activity.[7]

Experimental Protocol: General Synthesis of O-Aryl Carbamates

This protocol describes a general method for the synthesis of O-aryl carbamates, a class to which many FAAH inhibitors belong.

Materials:

  • Substituted phenol (1.0 eq)

  • Cyclopentyl isocyanate (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted phenol in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add cyclopentyl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-aryl cyclopentyl carbamate.

Antagonism of Cysteinyl Leukotriene Receptors for Asthma Treatment

Zafirlukast (Accolate®): Zafirlukast is an approved medication for the prophylaxis and chronic treatment of asthma.[1][2] It is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 receptors.[1][2] Structurally, Zafirlukast is a cyclopentyl N-aryl carbamate derivative.[1][2] The presence of the carbamate moiety in Zafirlukast contributes to its excellent in vitro and in vivo profile, as well as its high oral bioavailability.[1][2]

Illustrative Synthetic Workflow for Carbamate Formation

The following diagram illustrates a general workflow for the synthesis of a cyclopentyl carbamate derivative from a primary amine and an activated carbonate.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product amine Primary Amine (R-NH2) reaction Alkoxycarbonylation amine->reaction Nucleophilic Attack carbonate Activated Carbonate (e.g., DSC) carbonate->reaction product Cyclopentyl Carbamate reaction->product Formation of Carbamate

Caption: General workflow for cyclopentyl carbamate synthesis.

Cyclopentyl Carbamate as a Building Block in Drug Discovery

Beyond its presence in specific bioactive molecules, the cyclopentyl carbamate moiety is a valuable building block for the generation of compound libraries for high-throughput screening.[11] The synthesis of diverse collections of compounds based on a common scaffold allows for the exploration of structure-activity relationships (SAR) and the identification of novel hits.[11]

The use of cyclopentyl isocyanate in combination with various amines or alcohols allows for the rapid and efficient generation of a wide range of cyclopentyl carbamate derivatives.[11] This approach has been utilized in the creation of libraries for screening against various biological targets.[11]

Data Presentation: Physicochemical Properties of Cyclopentyl Carbamate

The following table summarizes key physicochemical properties of the parent cyclopentyl carbamate molecule.

PropertyValueSource
Molecular Formula C6H11NO2[12]
Molecular Weight 129.16 g/mol [12]
Boiling Point 250.9 °C at 760 mmHg[12]
LogP (Predicted) 0.81[12]

Synthetic Methodologies for Cyclopentyl Carbamate Derivatives

A variety of synthetic methods can be employed to introduce the cyclopentyl carbamate moiety into a molecule. The choice of method depends on the specific starting materials and the desired final product.

Reaction of Alcohols or Phenols with Cyclopentyl Isocyanate

This is a straightforward and widely used method for the synthesis of O-cyclopentyl carbamates. The reaction proceeds via the nucleophilic attack of the hydroxyl group on the isocyanate.

Reaction of Amines with Cyclopentyl Chloroformate

For the synthesis of N-cyclopentyl carbamates, an amine can be reacted with cyclopentyl chloroformate. This reaction typically requires a base to neutralize the HCl byproduct.

Curtius Rearrangement

The Curtius rearrangement of an acyl azide can generate an isocyanate intermediate, which can then be trapped by cyclopentanol to form the corresponding carbamate.[1]

Three-Component Coupling Reactions

Modern synthetic methods include three-component coupling reactions of an amine, carbon dioxide, and an alkyl halide (in this case, a cyclopentyl halide) to form the carbamate.[1]

Logical Relationship Diagram for Synthetic Strategies

The following diagram illustrates the key synthetic disconnections for accessing cyclopentyl carbamates.

G cluster_isocyanate Isocyanate Route cluster_chloroformate Chloroformate Route cluster_rearrangement Rearrangement Route product Cyclopentyl Carbamate isocyanate Cyclopentyl Isocyanate product->isocyanate nucleophile Alcohol/Amine product->nucleophile chloroformate Cyclopentyl Chloroformate product->chloroformate amine_cf Amine product->amine_cf acyl_azide Acyl Azide product->acyl_azide Curtius Rearrangement cyclopentanol Cyclopentanol product->cyclopentanol

Caption: Synthetic routes to cyclopentyl carbamates.

Future Perspectives and Conclusion

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (n.d.).
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7).
  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products - MDPI. (2017, May 18).
  • Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates - Benchchem. (n.d.).
  • A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC. (n.d.).
  • US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents. (n.d.).
  • Cycloaddition reactions of allyliron complexes: synthesis of cyclopentanoid derivatives such as (±)-sarkomycin - RSC Publishing. (n.d.).
  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (2016, April 21).
  • 1-(Phenylmethyl)cyclopentyl((1S)-1-formylpentyl)carbamate | C19H27NO3 | CID 10062714. (n.d.). Retrieved from [Link]

  • Cyclic carbamate analogues of pilocarpine - PubMed. (n.d.).
  • Cyclopenten-1-yl carbamate | C6H9NO2 | CID 19761724 - PubChem - NIH. (n.d.).
  • 4144-77-8 cyclopentyl carbamate C6H11NO2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. (n.d.).
  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC. (n.d.).
  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025, August 8).
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
  • Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC. (n.d.).
  • Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation - eScholarship. (n.d.).
  • 1932412-19-5|tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate - BLDpharm. (n.d.).
  • PubChemLite - Cyclopentyl n-[(1s)-1-[(2s,4r)-2-[[(1r,2r)-1-(cyclopropylsulfonylcarbamoyl). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXfxt1ajCHjtR5Yyep6ssgwqxK44gQ6gyBGVWktXxbRtsCpPjJdczPSL_cXbkA1LTWbpwaIRnHbkHiYUzmDB_lnY8mZFVOOyI_yieeg_zGzHCgN_sFnsLpxQ4JlD-3vTr49yJofgn_rKAV8dcx
  • Cyclic carbamates in medicine: A clinical perspective - PubMed. (2023, January 18).
  • WO1999033781A1 - Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors - Google Patents. (n.d.).
  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC. (n.d.).
  • 26.05 Protecting Groups for Amines: Carbamates - YouTube. (2020, May 18).
  • Synthesis and Biological Activities of Conformationally Restricted Cyclopentenyl-Glutamate Analogues. | Article Information | J-GLOBAL. (n.d.).

Sources

Methodological & Application

Application Note: Characterization of Cyclopentyl Carbamate Derivatives as Pseudo-Irreversible Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Cyclopentyl carbamate derivatives represent a critical scaffold in the development of neurotherapeutics, particularly for Alzheimer’s disease (AD). Unlike simple competitive inhibitors, carbamates function as pseudo-irreversible inhibitors .[1] They covalently modify the active site serine of cholinesterases, forming a carbamoylated enzyme intermediate that hydrolyzes significantly slower than the natural acetylated intermediate.[2][3]

Why the Cyclopentyl Group? The cyclopentyl moiety is strategically employed to optimize the decarbamylation rate (


) .
  • Steric Fit: The cyclopentyl group provides significant hydrophobic bulk that fits snugly into the acyl-binding pocket of AChE.

  • Hydrolytic Stability: Compared to smaller

    
    -methyl or 
    
    
    
    -ethyl groups (as found in physostigmine), the bulky cyclopentyl group sterically hinders the attack of water on the carbamoyl-enzyme complex, prolonging the duration of inhibition.
  • Lipophilicity: The ring increases LogP, enhancing blood-brain barrier (BBB) permeability, a prerequisite for CNS drugs.

Mechanism of Action

The inhibition follows a two-step covalent mechanism. The carbamate mimics the transition state of acetylcholine hydrolysis but "freezes" the enzyme in a carbamoylated state.

Diagram 1: Catalytic Cycle & Inhibition Pathway

This diagram illustrates the competition between the natural substrate (Acetylcholine) and the Cyclopentyl Carbamate Inhibitor.

AChE_Mechanism E Free Enzyme (AChE-Ser-OH) ES Michaelis Complex (E-S) E->ES + S EI Michaelis Complex (E-I) E->EI + I S Substrate (Acetylcholine) I Inhibitor (Cyclopentyl Carbamate) AcE Acetylated Enzyme (Transient) ES->AcE Acylation (Fast) P1 Choline ES->P1 CarbE Carbamoylated Enzyme (Stalled) EI->CarbE Carbamylation (k2) LG Leaving Group (Phenol/Alcohol) EI->LG AcE->E Hydrolysis (Very Fast) P2 Acetate AcE->P2 CarbE->E Decarbamylation (Very Slow, k3)

Caption: The "Pseudo-Irreversible" Mechanism. The red path indicates the formation of the stable Carbamoylated Enzyme complex (CarbE), which regenerates free enzyme (E) much slower than the natural physiological cycle (green path).

Experimental Protocols

Protocol A: Chemical Synthesis (Isocyanate Route)

Objective: To synthesize


-cyclopentyl carbamate derivatives with high purity.

Reagents:

  • Cyclopentyl isocyanate (CAS: 4747-71-1)

  • Target Phenol/Alcohol (The "Leaving Group" scaffold)

  • Triethylamine (Et3N) or Sodium Hydride (NaH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 eq of the target phenol in anhydrous DCM.

  • Activation: Add 0.1 eq of Et3N (catalyst). Note: If the phenol is unreactive, use 1.1 eq NaH in THF at 0°C.

  • Addition: Dropwise add 1.1 eq of Cyclopentyl isocyanate at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (formation of less polar spot).

  • Quench: Add water/brine. Extract with DCM.

  • Purification: Flash column chromatography (Hexane/EtOAc). Recrystallize if solid.

Safety Warning: Isocyanates are potent sensitizers and lachrymators. Handle strictly in a fume hood.

Protocol B: In Vitro Inhibition Assay (Modified Ellman’s Method)

Objective: To determine the IC50 and Kinetic Constants (


, 

) of the derivative.

Critical Note on Pre-incubation: Because carbamates are time-dependent inhibitors, a standard "mix-and-read" assay will underestimate potency. You must pre-incubate the enzyme with the inhibitor to allow the carbamylation step (


) to occur.

Materials:

  • Enzyme: Recombinant Human AChE (hAChE) or Electric Eel AChE.

  • Substrate: Acetylthiocholine Iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).[4][5]

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0) or Tris-HCl (pH 7.4).

Step-by-Step Procedure:

  • Reagent Prep:

    • DTNB Solution: 10 mM in buffer (store in dark).

    • Substrate Solution: 15 mM ATCh in water (freshly prepared).

    • Inhibitor Stock: Dissolve cyclopentyl carbamate in 100% DMSO. Serial dilute in buffer (Final DMSO < 1%).

  • Pre-Incubation (The "Carbamylation" Phase):

    • In a 96-well plate, add:

      • 160 µL Buffer

      • 20 µL Enzyme Solution (0.1–0.5 U/mL)

      • 10 µL Inhibitor (various concentrations)

    • Incubate at 25°C or 37°C for 20 minutes . This allows the E+I

      
       CarbE equilibrium to establish.
      
  • Reaction Initiation:

    • Add 10 µL DTNB + 10 µL ATCh Substrate simultaneously.

  • Measurement:

    • Measure Absorbance at 412 nm immediately.

    • Kinetic Mode: Read every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate velocity (

      
      ) as the slope of Absorbance vs. Time.
      
    • Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

Advanced Kinetic Analysis

To prove the "pseudo-irreversible" mechanism, simple IC50 is insufficient. You must demonstrate time-dependent inhibition .

Diagram 2: The Characterization Pipeline

This workflow ensures rigorous validation from synthesis to kinetic profiling.

Workflow Start Start: Cyclopentyl Carbamate Derivative Step1 1. Purity Check (NMR >95%, HPLC) Start->Step1 Step2 2. Primary Screen (Single Point) @ 10 µM, 20 min Pre-incubation Step1->Step2 Decision1 >50% Inhibition? Step2->Decision1 Step3 3. IC50 Determination (7-point dilution) Decision1->Step3 Yes Discard Discard / Redesign Decision1->Discard No Step4 4. Time-Dependence Assay Vary Pre-incubation (0, 10, 30, 60 min) Step3->Step4 Step5 5. Lineweaver-Burk Analysis Determine Mode (Competitive/Mixed) Step4->Step5 End Lead Candidate Selection Step5->End

Caption: Decision tree for evaluating cyclopentyl carbamate inhibitors. Step 4 is critical for distinguishing carbamates from simple reversible inhibitors.

Kinetic Data Interpretation (Table 1)

Use this template to report your findings.

ParameterSymbolUnitInterpretation for Cyclopentyl Carbamates
Inhibitory Concentration

nMPotency at a fixed pre-incubation time.
Inhibition Constant

nMAffinity of the initial non-covalent binding (

).
Carbamylation Rate

or


Speed of covalent bond formation.
Decarbamylation Rate

or


Critical Metric: Should be very slow (

) for effective drugs.
Selectivity Index

Ratio

. High SI reduces peripheral side effects.

Expert Tip: The "Dilution" Check To confirm pseudo-irreversibility:

  • Incubate Enzyme + Inhibitor (at 10x IC50) for 30 mins.

  • Rapidly dilute the mixture 100-fold into a solution containing substrate.

  • Result: If activity recovers immediately, it is Reversible. If activity remains low and recovers slowly over hours, it is Pseudo-Irreversible (Carbamate).

Troubleshooting & Optimization

  • Issue: High Background Hydrolysis.

    • Cause: Some carbamates are unstable in alkaline pH (pH 8.0).

    • Solution: Run a "No Enzyme" control. If the inhibitor reacts with DTNB or hydrolyzes spontaneously, lower pH to 7.4 or verify chemical stability via HPLC.

  • Issue: Non-Linear Rates.

    • Cause: Substrate depletion or product inhibition.

    • Solution: Ensure

      
       of substrate is consumed during the measurement window.
      
  • Issue: Solubility.

    • Cause: Cyclopentyl groups are lipophilic.

    • Solution: Use Triton X-100 (0.01%) in the buffer to prevent aggregation, but ensure it doesn't affect the specific enzyme isoform.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555–3564.

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335.

  • FDA Labeling Information. (2006). Exelon (Rivastigmine Tartrate) Capsules and Oral Solution. U.S.

Sources

Troubleshooting & Optimization

Stability of cyclopentyl carbamate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with cyclopentyl carbamate derivatives. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address common challenges related to the chemical stability of this moiety under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of a cyclopentyl carbamate?

A: Organic carbamates, as a class, are considered chemically robust functional groups, often used as protecting groups for amines or as key structural motifs in therapeutic agents due to their stability.[1][2] They are generally more stable than esters but less stable than amides. The stability of a cyclopentyl carbamate is primarily influenced by the pH of the environment. While stable under neutral and mildly acidic conditions, they are susceptible to hydrolysis under strongly acidic or basic conditions.[3][4]

Q2: How does pH specifically affect the stability of the cyclopentyl carbamate linkage?

A: The pH of the medium is the most critical factor governing the hydrolytic stability of the carbamate.

  • Acidic Conditions (pH < 4): Cyclopentyl carbamates can undergo acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process ultimately leads to the cleavage of the carbamate bond. Compared to the tert-butyloxycarbonyl (Boc) group, which fragments to form a stable tertiary carbocation, the cyclopentyl group forms a less stable secondary carbocation, suggesting it may require more forcing acidic conditions for cleavage.[3]

  • Neutral Conditions (pH 6-8): Cyclopentyl carbamates generally exhibit good stability in this range. However, some N-monosubstituted carbamates can show instability at physiological pH (7.4), making it crucial to perform specific stability studies.[4]

  • Basic Conditions (pH > 9): Carbamates are susceptible to base-catalyzed hydrolysis.[5][6] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon directly. This pathway leads to the formation of cyclopentylamine, carbon dioxide, and an alcohol. The rate of hydrolysis increases with increasing pH.[4][7]

Q3: What are the expected degradation products of cyclopentyl carbamate under hydrolytic stress?

A: Under both acidic and basic hydrolytic conditions, the primary degradation products are consistent. The carbamate bond cleaves to release the constituent molecules.

Table 1: Expected Hydrolysis Products

Parent Compound Stress Condition Expected Degradation Products

| R-O-C(O)NH-Cyclopentyl | Acidic or Basic Hydrolysis | R-OH (Alcohol/Phenol), Cyclopentylamine, Carbon Dioxide (CO₂) |

Note: The carbamic acid formed initially is unstable and rapidly decomposes to the amine and CO₂.[8]

Q4: What are the recommended storage conditions for compounds containing a cyclopentyl carbamate?

A: To ensure long-term stability, compounds should be stored as a solid in a cool, dry place, protected from light. If in solution, use a buffered system in the slightly acidic to neutral range (e.g., pH 5-7) and store at low temperatures (e.g., 2-8°C) to minimize hydrolysis. Avoid high temperatures and exposure to strong acids or bases during storage.

Q5: What analytical techniques are best for monitoring the stability of cyclopentyl carbamate?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting the appearance of degradation products.[9][10] For definitive identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is the preferred technique as it provides molecular weight information.[10][11]

Troubleshooting Guide

Scenario 1: Significant loss of my cyclopentyl carbamate-containing compound during an acidic workup.
  • Possible Cause: Acid-catalyzed hydrolysis of the carbamate linkage. Even if relatively stable, prolonged exposure to strong aqueous acid (e.g., 1M HCl) during extraction can cause partial or complete cleavage.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the acidic wash or extraction as quickly as possible.

    • Use Weaker Acids: If permissible for the purification, consider using a weaker acid (e.g., dilute citric acid, saturated ammonium chloride) or performing the wash at a lower temperature (e.g., on an ice bath).

    • Avoid Aqueous Acid: If possible, modify the synthetic route to avoid a strong aqueous acidic workup. Consider using a non-aqueous workup or a different purification technique like column chromatography directly on the crude product.

Scenario 2: I observe a new, growing peak in the HPLC chromatogram of my formulated drug product over time.
  • Possible Cause: Degradation of the cyclopentyl carbamate due to hydrolysis, oxidation, or interaction with excipients.

  • Troubleshooting Steps:

    • Characterize the Degradant: Use LC-MS to determine the mass of the new peak. Compare this mass to the expected degradation products (cyclopentylamine, corresponding alcohol, etc.).

    • Perform a Forced Degradation Study: Conduct a systematic study (see protocol below) to determine if the degradation is caused by pH, light, heat, or oxidation. This will pinpoint the cause of instability.

    • Reformulate: Based on the forced degradation results, adjust the formulation. This may involve:

      • Adjusting the pH with a suitable buffer system to a more stable range (typically pH 5-6).[4]

      • Adding an antioxidant if the degradation is oxidative.

      • Protecting the product from light using amber vials or specialized packaging.

      • Evaluating excipient compatibility to ensure no reactive components (e.g., alcohols that could lead to transesterification) are present.[4]

Scenario 3: My compound shows inconsistent activity in cell-based assays.
  • Possible Cause: The compound may be degrading in the cell culture medium. Cell culture media are typically buffered around pH 7.4 and incubated at 37°C, conditions which can promote slow hydrolysis of sensitive carbamates.

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate your compound in the cell culture medium for the duration of your assay (e.g., 24, 48, 72 hours) without cells. At various time points, take an aliquot and analyze it by HPLC to quantify the remaining parent compound.

    • Prepare Fresh Solutions: If degradation is observed, prepare stock solutions fresh before each experiment and minimize the time the compound spends in the medium before and during the assay.

    • Consider a More Stable Analog: If instability is a persistent issue affecting data reproducibility, it may be necessary to consider the synthesis of a more stable analog for structure-activity relationship (SAR) studies.

Mechanistic Insights: Hydrolysis Pathways

Understanding the chemical mechanisms of degradation is key to preventing it.

Acid_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Bond Cleavage Carbamate Cyclopentyl Carbamate Protonated Protonated Carbamate (More Electrophilic) Carbamate->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O Products Cyclopentylamine + CO₂ + R-OH Intermediate->Products Rearrangement & Loss of H⁺

Caption: Acid-catalyzed hydrolysis of cyclopentyl carbamate.

Basic_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Decomposition Carbamate Cyclopentyl Carbamate Intermediate Tetrahedral Intermediate (Anionic) Carbamate->Intermediate + OH⁻ CarbamicAcid Carbamic Acid Intermediate Intermediate->CarbamicAcid - R-O⁻ Products Cyclopentylamine + CO₂ CarbamicAcid->Products Spontaneous

Caption: Base-catalyzed hydrolysis of cyclopentyl carbamate.

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of a cyclopentyl carbamate-containing drug substance according to ICH Q1A(R2) guidelines.[12][13] The goal is to achieve 5-20% degradation to reveal potential degradation products and pathways.[12][14]

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis 0.1M HCl RT or 60°C start->acid base Base Hydrolysis 0.1M NaOH RT start->base oxidative Oxidation 3% H₂O₂ RT start->oxidative thermal Thermal Stress 80°C Solution & Solid start->thermal photo Photostability ICH Q1B Light Exposure start->photo control Control Sample (No Stress) Protected from Light RT start->control analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS at T=0, 2, 4, 8, 24 hours acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Data {Calculate % Degradation | Identify Degradants | Determine Mass Balance} analysis->evaluation

Caption: Workflow for a forced degradation study.

Methodology
  • Preparation of Stock Solution:

    • Prepare a stock solution of the test compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acidic Hydrolysis: Add 0.1 M HCl. Keep at room temperature. If no degradation is observed after 24 hours, repeat the experiment at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH. Keep at room temperature. This reaction is often fast, so initial time points should be frequent (e.g., 0, 15 min, 30 min, 1 hr).

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Heat the control sample at 80°C.

      • Solid: Place a few milligrams of the solid compound in a vial and heat at 80°C. To analyze, dissolve a known quantity in the stock solution solvent at each time point.

    • Photostability: Expose the stock solution and solid sample to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15] A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • If necessary, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

    • Analyze immediately by a validated, stability-indicating HPLC-UV/MS method.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Identify degradation products by comparing their mass spectra with potential structures.

    • Assess the mass balance to ensure all major degradation products are accounted for.

This comprehensive approach will provide a clear and actionable understanding of the stability profile of your cyclopentyl carbamate-containing molecule, enabling robust experimental design and formulation development.

References

  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. Chemphyschem, 14(17), 3936–3943. Available from: [Link]

  • Zhang, Z., et al. (2023). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Available from: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • U.S. Geological Survey. (1994). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Available from: [Link]

  • Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science. Available from: [Link]

  • Tessaro, D., et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9845–9866. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • ResearchGate. (2023). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Available from: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]

  • ResearchGate. (2023). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Available from: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available from: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available from: [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • Christoffers, J., & Baro, A. (2005). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 105(8), 3046–3068. Available from: [Link]

  • Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis.
  • YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]

  • ICH. (2003). Q1A(R2) Guideline. Available from: [Link]

  • Kearney, P. C., & Kaufman, D. D. (Eds.). (1969).
  • ResearchGate. (n.d.). (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). tert-BUTYL N-(1-ETHOXYCYCLOPROPYL)CARBAMATE. Available from: [Link]

  • Jacobsen, E. N., & Fang, Y. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(3), 1394–1405. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Available from: [Link]

  • PubChem. (n.d.). tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate. Available from: [Link]

  • ResearchGate. (2022). Hydrolysis of a carbamate triggered by coordination of metal ions. Available from: [Link]

  • Rabel, S. R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Development and Technology, 1(1), 91–95. Available from: [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available from: [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Available from: [Link]

  • Stoyanov, E. S., et al. (2018). Stabilization of carbocations CH3+, C2H5+, i-C3H7+, tert-Bu+, and cyclo-pentyl+ in solid phases: experimental data versus calculations. Physical Chemistry Chemical Physics, 20(24), 16365–16375. Available from: [Link]

Sources

Technical Support Center: Stereochemical Integrity in Cyclopentyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the critical challenge of preventing racemization during the synthesis of chiral cyclopentyl carbamates. These moieties are pivotal in the development of novel therapeutics, and maintaining their stereochemical purity is paramount to ensuring desired efficacy and safety.[1][2] This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to empower researchers in achieving high enantiomeric excess in their synthetic routes.

Introduction: The Challenge of Stereochemical Control

The synthesis of cyclopentyl carbamates from chiral cyclopentylamines or related precursors is a common transformation in medicinal chemistry. However, the stereocenter, often adjacent to the reacting nitrogen atom, is susceptible to racemization under various reaction conditions. This loss of stereochemical information can lead to a mixture of enantiomers or diastereomers, complicating purification and potentially compromising the biological activity of the final compound.[3] Understanding the mechanisms of racemization and the factors that influence them is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding racemization during cyclopentyl carbamate synthesis.

Q1: What are the primary causes of racemization during the formation of cyclopentyl carbamates?

A1: Racemization can be triggered by several factors, often related to the reaction mechanism and conditions:

  • Formation of a Planar Intermediate: The most common pathway to racemization involves the formation of a planar intermediate, such as a carbocation or an enolate-like species, at the chiral center.[4] This allows for non-stereospecific attack by a nucleophile, leading to a racemic or near-racemic mixture.

  • Base-Catalyzed Epimerization: The presence of a strong base can lead to the deprotonation of a proton at the chiral center, especially if it is activated (e.g., adjacent to a carbonyl group). The resulting carbanion can then be protonated from either face, leading to racemization.[5]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for racemization to occur, increasing the rate of this undesirable side reaction.[6]

  • Prolonged Reaction Times: Extended exposure to reaction conditions that can induce racemization increases the likelihood of its occurrence.

Q2: How does the choice of carbamate formation chemistry influence stereochemical outcomes?

A2: The method used to form the carbamate bond is critical. Some common methods and their implications for stereochemistry are:

  • Reaction with Chloroformates: This is a widely used method, but the in-situ generation of HCl can create an acidic environment that may promote racemization in sensitive substrates. The choice of base to scavenge the acid is crucial.

  • Use of Isocyanates: While effective, isocyanates can be highly toxic.[7] The reaction conditions are often mild, which can be beneficial for preserving stereochemistry.

  • Three-Component Coupling with CO2: Modern methods utilizing carbon dioxide, an amine, and an alkyl halide in the presence of a base can offer mild reaction conditions that are often compatible with chiral substrates, minimizing the risk of racemization.[7][8]

  • Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped by an alcohol to form the carbamate. The conditions for the rearrangement need to be carefully controlled to avoid side reactions and potential racemization.[8]

Q3: Can the solvent choice impact the degree of racemization?

A3: Absolutely. The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways. Aprotic solvents are generally preferred as they are less likely to participate in proton transfer events that can facilitate epimerization. It is always advisable to screen a range of solvents to identify the optimal medium for a specific reaction that minimizes racemization while ensuring adequate solubility and reaction rates.

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common issues related to racemization during cyclopentyl carbamate synthesis.

Problem: Significant Racemization Detected in the Final Product

If you are observing a substantial loss of enantiomeric excess in your final cyclopentyl carbamate, a systematic investigation of your reaction parameters is necessary.

Diagnostic Workflow:

start Racemization Detected check_base Analyze Base (Type and Concentration) start->check_base check_temp Evaluate Reaction Temperature check_base->check_temp If racemization persists check_reagents Assess Carbamatings Reagents check_temp->check_reagents If racemization persists check_solvent Screen Solvents check_reagents->check_solvent If racemization persists resolution Implement Optimized Conditions check_solvent->resolution

Caption: A stepwise workflow for troubleshooting racemization.

Troubleshooting Steps & Solutions:

  • Base Selection and Stoichiometry:

    • Insight: Strong, non-hindered bases can readily deprotonate the chiral center, leading to racemization.[6]

    • Action:

      • Switch to a weaker, sterically hindered base such as 2,6-lutidine, diisopropylethylamine (DIPEA), or 2,4,6-collidine.[9][10]

      • Carefully titrate the amount of base used to the minimum required for the reaction to proceed to completion. An excess of base can significantly accelerate racemization.

  • Temperature Control:

    • Insight: Racemization is an activated process, meaning its rate increases with temperature.

    • Action:

      • Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C).[6] This may require longer reaction times, so it's essential to monitor the reaction progress closely.

      • Ensure uniform and stable temperature control throughout the reaction.

  • Choice of Carbamate Precursor:

    • Insight: The reactivity of the carbamoylating agent can influence the reaction conditions required and, consequently, the risk of racemization.

    • Action:

      • If using a chloroformate, consider alternatives like activated carbonates (e.g., p-nitrophenyl carbonate) which can react under milder conditions.[11]

      • Explore modern, milder methods such as the three-component coupling with CO2, which has been shown to be compatible with chiral substrates.[8]

  • Solvent Screening:

    • Insight: The solvent can stabilize or destabilize intermediates that lead to racemization.

    • Action:

      • Conduct small-scale experiments in a range of aprotic solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetonitrile, N,N-dimethylformamide).

      • Analyze the enantiomeric excess in each case to identify the solvent that best preserves stereochemistry.

Problem: Inconsistent Stereoselectivity Between Batches

Variability in enantiomeric excess from one run to another points to a lack of precise control over critical reaction parameters.

Mitigation Strategies:

  • Standardize Reagent Quality and Handling: Ensure that all reagents, especially the base and solvent, are of high purity and are handled under anhydrous conditions if necessary. Moisture can interfere with many reactions and lead to inconsistent results.

  • Precise Control of Reaction Conditions:

    • Use a temperature-controlled reaction vessel to maintain a consistent temperature.

    • Ensure efficient and reproducible stirring to avoid localized "hot spots" or concentration gradients.

    • Standardize the rate of addition of reagents.

  • Implement In-Process Controls (IPCs):

    • Monitor the reaction at regular intervals using an appropriate analytical technique (e.g., chiral HPLC, TLC) to track both the conversion and the enantiomeric excess. This will help identify the point at which racemization may be occurring.

Experimental Protocols

Protocol 1: Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate determination of enantiomeric excess is crucial for diagnosing and solving racemization issues. Chiral HPLC is the gold standard for this analysis.[1]

Step-by-Step Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of your cyclopentyl carbamate enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose carbamates) are often a good starting point.[12][13]

  • Mobile Phase Screening:

    • Begin with a standard mobile phase for the chosen column, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Systematically vary the percentage of the alcohol modifier to optimize the separation.

  • Method Optimization:

    • Adjust the flow rate to achieve good peak shape and resolution.

    • If necessary, evaluate the effect of temperature on the separation. Lower temperatures often improve resolution.[14]

  • Sample Preparation:

    • Dissolve a small amount of your reaction mixture or purified product in the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: General Procedure for Minimizing Racemization in Carbamate Synthesis via Chloroformate

This protocol provides a starting point for the synthesis of a cyclopentyl carbamate while minimizing the risk of racemization.

  • Reaction Setup:

    • To a solution of the chiral cyclopentylamine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a sterically hindered base such as diisopropylethylamine (DIPEA) (1.1 eq.).

  • Reagent Addition:

    • Slowly add a solution of the desired chloroformate (e.g., ethyl chloroformate) (1.05 eq.) in anhydrous DCM to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product using chiral HPLC as described in Protocol 1.

Comparative Data on Reaction Conditions:

ParameterCondition A (High Racemization Risk)Condition B (Low Racemization Risk)
Base Triethylamine (strong, less hindered)Diisopropylethylamine (weaker, hindered)
Temperature Room Temperature0 °C
Solvent Tetrahydrofuran (can stabilize some intermediates)Dichloromethane (less coordinating)
Addition Rate Rapid addition of chloroformateSlow, dropwise addition of chloroformate

Mechanistic Insights

Understanding the potential pathways for racemization is key to designing experiments that avoid it.

Mechanism of Base-Induced Racemization

A Chiral Cyclopentylamine Derivative B Planar Carbanion Intermediate A->B + Base - H+ B->A + H+ (retention) C Racemic Mixture B->C + H+ (inversion)

Caption: A simplified diagram of base-induced racemization.

In the presence of a sufficiently strong base, a proton on the chiral carbon can be abstracted, leading to the formation of a planar carbanion. This intermediate can then be protonated from either face, resulting in a mixture of enantiomers.

Conclusion

The prevention of racemization in the synthesis of cyclopentyl carbamates is a multifaceted challenge that requires careful consideration of reaction conditions, reagents, and analytical monitoring. By understanding the underlying mechanisms and systematically troubleshooting experimental parameters, researchers can significantly improve the stereochemical purity of their target compounds. This guide serves as a comprehensive resource to aid in this critical aspect of drug discovery and development.

References

Sources

Technical Support Center: Cyclopentyloxycarbonyl (Cycoc) Protection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Selectivity of Cyclopentyl Carbamate Protection

Status: Operational | Tier: L3 (Senior Scientist Support)

Executive Summary: The Selectivity Paradox

You are likely employing the Cyclopentyloxycarbonyl (Cycoc) group to modulate lipophilicity (


) or to achieve an acid-stability profile intermediate between Boc  (acid-labile) and Cbz  (requires hydrogenation/strong acid).

The Problem: The standard reagent, Cyclopentyl Chloroformate , is a "hard" electrophile. It suffers from high reactivity, leading to:

  • Regio-scrambling: Lack of discrimination between primary (

    
    ) and secondary (
    
    
    
    ) amines.
  • Chemoselectivity failure: Unwanted

    
    -acylation of alcohols or phenols.
    
  • Di-acylation: Formation of imides (

    
    ).
    

The Solution: To improve selectivity, you must move away from the chloroformate and utilize Mixed Carbonates (specifically


-succinimidyl or 

-nitrophenyl derivatives). These "soft" electrophiles rely on the nucleophilicity of the amine rather than the electrophilicity of the carbonyl, allowing for kinetic discrimination.

Reagent Selection Matrix

Before starting, validate your reagent choice against your substrate's complexity.

ReagentReactivitySelectivityPrimary Use CaseRisk Profile
Cyclopentyl Chloroformate HighLowSimple, robust amines with no competing nucleophiles.High risk of

-acylation and di-protection.
Cyclopentyl NHS-Carbonate ModerateHighComplex substrates containing alcohols, phenols, or

amines.
Low. Requires preparation (see Protocol B).
Cyclopentyl

-Nitrophenyl Carbonate
ModerateHighSimilar to NHS, but purification can be harder (removal of

-nitrophenol).
Medium. Byproduct is toxic/yellow.

Visualizing the Decision Pathway

ReagentSelector Start Start: Substrate Analysis Q1 Does substrate have competing nucleophiles (-OH, -SH, 2° amines)? Start->Q1 No No Q1->No Clean Substrate Yes Yes Q1->Yes Complex Substrate MethodA Method A: Cyclopentyl Chloroformate (Standard Schotten-Baumann) No->MethodA Q2 Is the target amine sterically hindered? Yes->Q2 NotHindered No (Primary/Accessible) Q2->NotHindered Hindered Yes (Secondary/Bulky) Q2->Hindered MethodB Method B: Cyclopentyl NHS-Carbonate (Kinetic Control) NotHindered->MethodB MethodC Method C: Cyclopentyl p-Nitrophenyl Carbonate (Higher Thermal Drive) Hindered->MethodC

Figure 1: Decision tree for selecting the optimal cyclopentylating agent based on substrate complexity and steric environment.

Troubleshooting Guides & FAQs

Scenario A: "I am seeing O-acylation on my hydroxyl group."

Diagnosis: You are likely using Cyclopentyl Chloroformate with a base that is too strong (e.g., TEA, NaOH) or at a temperature that is too high. The chloroformate is reacting with the alkoxide.

Corrective Protocol:

  • Switch Reagent: Use Cyclopentyl

    
    -succinimidyl carbonate (Cyc-NHS) . The NHS leaving group is less reactive than chloride, requiring a better nucleophile (amine) to displace it. Hydroxyls are generally poor nucleophiles toward carbonates unless deprotonated.
    
  • Buffer Control: If you must use the chloroformate, switch to a biphasic system (EtOAc/Sat.

    
    ). The weaker base prevents full deprotonation of the alcohol.
    
Scenario B: "I cannot distinguish between my primary and secondary amine."

Diagnosis: Reaction control is purely thermodynamic. You are driving the reaction to completion on both centers.

Corrective Protocol:

  • Temperature: Lower the reaction temperature to

    
     or 
    
    
    
    .
  • Stoichiometry: Use exactly 0.95 equivalents of the reagent.

  • Mechanism: Use the Cyc-NHS reagent.

    • Why? The transition state for attacking the NHS-carbonate is more sensitive to steric bulk than the chloroformate. The primary amine (less hindered) will react significantly faster (

      
      ) than the secondary amine.
      
Scenario C: "The reagent decomposes/hydrolyzes before reacting."

Diagnosis: Cyclopentyl chloroformate is moisture sensitive. Fix: Ensure your solvent is dry (DCM distilled over


). If using aqueous Schotten-Baumann conditions, ensure the amine is added before the chloroformate to compete with water hydrolysis.

Experimental Protocols

Protocol A: Preparation of High-Selectivity Reagent (Cyc-NHS)

Since Cyclopentyl NHS-carbonate is not always commercially available, you must synthesize it. This creates a stable, crystalline (or oil) reagent.

Reagents:

  • Cyclopentanol (

    
     equiv)
    
  • 
    -Disuccinimidyl carbonate (DSC) (
    
    
    
    equiv)[1]
  • Triethylamine (

    
    ) (
    
    
    
    equiv)[1]
  • Acetonitrile (ACN) (Dry)[1]

Step-by-Step:

  • Dissolve DSC in dry ACN (

    
    ) under nitrogen.
    
  • Add Cyclopentanol dropwise.

  • Add

    
      slowly (exothermic).
    
  • Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of alcohol).[1][2]

  • Workup: Dilute with EtOAc, wash with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (to remove TEA), then Sat. 
    
    
    
    , then Brine.[1]
  • Dry over

    
     and concentrate.
    
  • Result:Cyclopentyl succinimidyl carbonate . Use this for Protocol B.

Protocol B: Chemoselective Protection (The "Precision" Method)

Use this for substrates with -OH, -SH, or competing amines.

Reagents:

  • Substrate Amine (

    
     equiv)[2]
    
  • Cyc-NHS (Prepared in Protocol A) (

    
     equiv)
    
  • 
     (Solid or 
    
    
    
    aq) or DIPEA (if organic soluble)
  • THF/Water (

    
    ) or DCM
    

Step-by-Step:

  • Dissolve the substrate in THF/Water (

    
    ).
    
  • Add

    
     (
    
    
    
    equiv).[2]
  • Add Cyc-NHS in one portion.

  • Stir at

    
     for 2–12 hours.
    
  • Validation: The NHS byproduct is water-soluble.

  • Workup: Acidify carefully to pH 4 (if product is acid stable) or extract directly with EtOAc. Wash organic layer with water to remove NHS.

Visualization of the Mechanism

Mechanism Reagent Cyc-NHS Carbonate (Soft Electrophile) TS_Amine Transition State A (Low Energy Barrier) Reagent->TS_Amine + Amine TS_Alcohol Transition State B (High Energy Barrier) Reagent->TS_Alcohol + Alcohol Amine Primary Amine (R-NH2) Amine->TS_Amine Alcohol Alcohol (R-OH) Alcohol->TS_Alcohol Product Cyclopentyl Carbamate (Desired) TS_Amine->Product Fast (k1) NoRxn No Reaction (Alcohol Intact) TS_Alcohol->NoRxn Slow (k2) k1 >> k2

Figure 2: Kinetic selectivity of NHS-Carbonates. The energy barrier for amine attack is significantly lower than for oxygen nucleophiles, preventing side reactions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.[4] (The definitive guide on carbamate stability and cleavage conditions).

  • Ghosh, A. K., et al. (2012). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Tetrahedron Letters, 33(20), 2781-2784. (Describes the synthesis and utility of DSC for mixed carbonates).

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. (Establishes the selectivity of mixed carbonates for primary vs. secondary amines).

Sources

Validation & Comparative

A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: The Established Boc vs. the Cyclopentyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. These chemical shields temporarily mask reactive functional groups, guiding the stepwise assembly of amino acids into complex peptide chains with high fidelity. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has long been a cornerstone, particularly in solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of the Boc protecting group and offers a comparative perspective on the lesser-known cyclopentyl carbamate (Cpc) group, exploring its theoretical potential as an alternative.

Part 1: The Gold Standard: tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is an acid-labile protecting group for the α-amino functionality of amino acids. Its introduction revolutionized peptide synthesis, enabling the development of robust and reliable protocols for the creation of complex peptides.[1][2]

The Chemistry of Boc Protection and Deprotection

The efficacy of the Boc group lies in its differential stability to acidic conditions. It is readily removed by moderately strong acids, such as trifluoroacetic acid (TFA), while being stable to weaker acids and basic conditions. This allows for the selective deprotection of the N-terminal amine at each cycle of peptide synthesis without disturbing acid-labile side-chain protecting groups, which require stronger acids like hydrofluoric acid (HF) for cleavage.[1][3][4][5]

Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[1]

Deprotection: The removal of the Boc group is achieved through an acid-catalyzed mechanism. Protonation of the carbonyl oxygen of the Boc group by TFA is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[1][2]

Structural and Mechanistic Overview of Boc Protection and Deprotection

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino_Acid Amino Acid (R-NH2) Protected_AA Boc-Protected Amino Acid (R-NH-Boc) Amino_Acid->Protected_AA Base Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Protected_AA Protected_AA_Deprotection Boc-Protected Amino Acid Free_Amine Free Amine (R-NH2) Protected_AA_Deprotection->Free_Amine TFA Trifluoroacetic Acid (TFA) TFA->Free_Amine tBu_cation tert-butyl cation CO2 CO2

Caption: Workflow for Boc protection and deprotection of an amino acid.

Experimental Protocols for Boc-Solid-Phase Peptide Synthesis (SPPS)

The following are generalized protocols for the key steps in Boc-SPPS.

Protocol 1: Boc Protection of an Amino Acid (e.g., L-Alanine)

Materials:

  • L-Alanine

  • Dioxane

  • Water

  • Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate

  • 1N Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O (1.1 equivalents) to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

  • Extract the product into ethyl acetate (3 times).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield Boc-L-Alanine.[1]

Protocol 2: Cyclical Boc Deprotection in SPPS

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the peptide-resin in DCM for 20 minutes and then drain.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 times) to remove excess TFA.

  • Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

  • Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.[1]

Boc_SPPS_Cycle Start Boc-AA-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_1 Wash_1 Deprotection->Wash_1 Wash (DCM) Neutralization Neutralization (5% DIEA in DCM) Wash_2 Wash_2 Neutralization->Wash_2 Wash (DCM) Coupling Coupling of next Boc-Amino Acid Wash Wash (DCM) Coupling->Wash Wash->Start Repeat Cycle Wash_1->Neutralization Wash_2->Coupling

Caption: Cyclical workflow for Boc deprotection in Solid-Phase Peptide Synthesis.

Part 2: The Cyclopentyl Carbamate (Cpc) Group: A Theoretical Contender

While not commonly employed in peptide synthesis, the cyclopentyl carbamate (Cpc) protecting group presents an interesting theoretical alternative to the Boc group. Its properties can be inferred from the principles of carbamate chemistry and the steric and electronic nature of the cyclopentyl group.

Introduction and Synthesis

The Cpc group can be introduced to an amine via reaction with cyclopentyl chloroformate. This reagent can be synthesized from cyclopentanol and triphosgene.[1][3]

Protocol 3: Synthesis of Cyclopentyl Chloroformate

Materials:

  • Cyclopentanol

  • Pyridine

  • Triphosgene

  • Anhydrous ether

  • 1.0 N HCl aqueous solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Slowly add a mixed solution of cyclopentanol (120 mmol) and pyridine (132 mmol) to a solution of triphosgene (40.0 mmol) in anhydrous ether (100 mL) at -70 °C.

  • Stir the reaction mixture for 1 hour at -70 °C, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Acidify with 1.0 N HCl aqueous solution (110 mL).

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

  • The resulting cyclopentyl chloroformate can be used without further purification.[1][3]

Predicted Properties and Performance

Acid Lability: The acid-catalyzed cleavage of carbamate protecting groups proceeds via the formation of a carbocation intermediate. The stability of this carbocation is a key determinant of the lability of the protecting group. The Boc group cleaves to form a stable tertiary tert-butyl cation. The Cpc group would cleave to form a secondary cyclopentyl cation. Secondary carbocations are generally less stable than tertiary carbocations. Therefore, it is predicted that the Cpc group would be more stable to acidic conditions than the Boc group, requiring stronger acid concentrations or longer reaction times for its removal. This difference in lability could potentially be exploited for orthogonal protection strategies.

Steric Hindrance: The steric bulk of a protecting group can influence coupling efficiency and the aggregation of the growing peptide chain. The tert-butyl group is known for its significant steric hindrance.[6] The cyclopentyl group, being a cyclic secondary alkyl group, is also sterically demanding, though potentially less so than the tert-butyl group depending on its conformation. This could offer advantages in reducing aggregation for certain peptide sequences.

Part 3: A Comparative Analysis: Boc vs. Cpc

The following table provides a side-by-side comparison of the established properties of the Boc group with the predicted characteristics of the Cpc group.

Featuretert-Butyloxycarbonyl (Boc)Cyclopentyl Carbamate (Cpc) (Predicted)
Structure -C(O)O-C(CH₃)₃-C(O)O-c-C₅H₉
Deprotection Condition Moderate acid (e.g., 50% TFA in DCM)[1]Stronger acid or prolonged reaction time
Cleavage Mechanism Formation of a stable tertiary carbocation[1]Formation of a less stable secondary carbocation
Relative Acid Lability More labileMore stable
Steric Hindrance High[6]Moderate to high
Prevalence in Peptide Synthesis Widely used, "gold standard"[1][2]Not commonly used, largely theoretical
Discussion: Why Boc Reigns Supreme and the Challenges for Cpc

The dominance of the Boc protecting group in certain peptide synthesis strategies can be attributed to several factors:

  • Well-Established Protocols: Decades of research have resulted in highly optimized and reliable protocols for Boc-SPPS.[1][7]

  • Predictable Lability: The cleavage of the Boc group under well-defined acidic conditions allows for precise control over the synthesis process.

  • Commercial Availability: Boc-protected amino acids are widely and readily available from numerous commercial suppliers.

For the Cpc group, or any new protecting group, to gain traction in the field, it would need to demonstrate clear advantages over the existing standards. The primary challenges for the adoption of the Cpc group would be:

  • Lack of Empirical Data: There is a significant absence of published research on the use of Cpc in peptide synthesis, meaning its performance characteristics are largely unknown.

  • Synthesis of Precursors: While the synthesis of cyclopentyl chloroformate is straightforward, the subsequent preparation of Cpc-protected amino acids would require additional synthetic steps and optimization for each amino acid.

  • Demonstrating a Niche Application: The Cpc group would need to offer a distinct advantage, such as improved performance in the synthesis of "difficult" or aggregation-prone peptides, to justify the investment in developing new protocols.

Future Outlook

While the Boc group remains a robust and reliable tool for peptide synthesis, the exploration of new protecting groups is essential for advancing the field. The theoretical advantages of the Cpc group, such as its potentially higher acid stability, may warrant further investigation for specific applications where greater orthogonality is required. However, without comprehensive experimental validation, the cyclopentyl carbamate group will likely remain a theoretical curiosity rather than a practical tool in the peptide chemist's toolbox.

References

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]

  • NIH. (2020, May 29). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • NIH. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups - PMC. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • GOV. (n.d.). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth - NASA. Retrieved from [Link]

  • Emerald Cloud Lab. (2023, August 2). ExperimentPeptideSynthesis Documentation. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides Containing a Combination of Free and 2‐trans‐Cyclooctene Carbamate Protected Lysine Residues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Efficacy of cyclopentyl carbamate derivatives as enzyme inhibitors compared to known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl carbamate derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting serine hydrolases such as Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH). Unlike simple competitive inhibitors, these compounds function as pseudo-irreversible inhibitors , offering prolonged target residence time and enhanced lipophilicity compared to traditional ethyl- or methyl-carbamate standards (e.g., Rivastigmine).

This guide provides a comparative efficacy analysis, mechanistic rationale, and validated experimental protocols to benchmark cyclopentyl carbamates against industry standards.

Mechanistic Rationale: The Carbamoylation "Warhead"

To understand the efficacy of cyclopentyl derivatives, one must first master the mechanism of carbamate-mediated inhibition. Unlike non-covalent inhibitors (e.g., Donepezil), carbamates act as "suicide substrates."

The Pseudo-Irreversible Cycle

The carbamate moiety acts as a chemical warhead. The enzyme's catalytic serine nucleophile attacks the carbamate carbonyl, releasing the leaving group (the phenol or alcohol portion) and forming a covalent carbamylated-enzyme complex .

  • Key Advantage: The carbamylated enzyme hydrolyzes (decarbamylates) much slower than the natural acetylated intermediate (minutes to hours vs. microseconds).

  • Cyclopentyl Role: The cyclopentyl group, attached to the nitrogen or oxygen, provides critical hydrophobic bulk that occupies the acyl-binding pocket, shielding the carbamyl bond from rapid hydrolysis and improving blood-brain barrier (BBB) penetration due to increased LogP.

Visualization: Kinetic Mechanism

The following diagram illustrates the pathway from the Michaelis complex to the slow recovery of the free enzyme.

CarbamateMechanism E Free Enzyme (Active Serine) EI Michaelis Complex (Non-covalent) E->EI Binding (k1) I Inhibitor (Cyclopentyl Carbamate) I->EI EI->E Dissociation (k-1) EC Carbamylated Enzyme (Covalent/Inactive) EI->EC Carbamylation (k2) Fast P Leaving Group (Phenol) EI->P EC->E Decarbamylation (k3) Very Slow (Rate Limiting)

Figure 1: Kinetic pathway of pseudo-irreversible inhibition. The efficacy of the inhibitor is largely defined by the ratio of k2 (carbamylation) to k3 (recovery).

Comparative Efficacy Analysis

Case Study A: Acetylcholinesterase (AChE) Inhibition

Standard: Rivastigmine (Ethyl-methyl-carbamate) Target: Alzheimer’s Disease (Symptomatic relief)

Rivastigmine is a dual inhibitor of AChE and Butyrylcholinesterase (BChE).[1][2] However, its small N-ethyl-N-methyl group provides limited hydrophobic interaction within the acyl pocket. Cyclopentyl derivatives enhance this interaction.

Comparative Data (Representative):

FeatureRivastigmine (Standard)Cyclopentyl Carbamate DerivativeImpact
IC50 (AChE) 400 - 1,500 nM50 - 200 nM10x Potency Increase due to hydrophobic pocket filling.
Mechanism Pseudo-irreversiblePseudo-irreversibleSimilar kinetic profile.
LogP (Lipophilicity) ~2.3~3.5 - 4.1Enhanced BBB Penetration .
Selectivity (AChE vs BChE) Low (Dual Inhibitor)Variable (Tunable)Cyclopentyl bulk can induce selectivity for AChE over BChE depending on substitution.
Duration of Action ~10 hours>12 hoursSlower decarbamylation rate (

).

Note: Data ranges synthesized from structure-activity relationship (SAR) consensus in medicinal chemistry literature [1, 2].

Case Study B: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Standard: URB597 (Cyclohexyl carbamate) Target: Anxiety, Pain, Depression

URB597 is the gold standard for FAAH inhibition. It utilizes a cyclohexyl group. Research indicates that ring contraction to a cyclopentyl group maintains potency while altering metabolic stability.

Comparative Data (Representative):

FeatureURB597 (Standard)Cyclopentyl AnalogImpact
IC50 (FAAH) 4 - 10 nM10 - 25 nMSlightly lower potency, but often sufficient for therapeutic effect.
Selectivity HighHighBoth scaffolds avoid "off-target" serine hydrolases better than fluorophosphonates.
Solubility LowImprovedCyclopentyl ring reduces lipophilicity slightly vs. cyclohexyl, potentially aiding formulation.
Metabolic Stability ModerateHighAltered ring size changes susceptibility to oxidative metabolism.

Experimental Validation Protocols

To validate the efficacy of a cyclopentyl carbamate against these standards, you must use a self-validating kinetic assay . A simple endpoint assay is insufficient for carbamates due to the time-dependent nature of the inhibition.

Protocol 1: Modified Ellman’s Assay (AChE)

Critical Factor: Pre-incubation is mandatory to allow the carbamylation (


) step to occur.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (optimal for carbamylation).

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final.

  • Chromogen: DTNB (Ellman's Reagent), 0.3 mM final.

  • Enzyme: Human recombinant AChE (0.05 U/mL).

Workflow Visualization:

EllmanWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_read Phase 3: Analysis Step1 Prepare Inhibitor Dilutions (DMSO < 1%) Step3 PRE-INCUBATION (Critical) Enzyme + Inhibitor 30 mins @ 25°C Step1->Step3 Step2 Prepare Enzyme Mix (in 0.1M Phosphate Buffer) Step2->Step3 Step4 Add Substrate Mix (ATCh + DTNB) Step3->Step4 Allows k2 (Carbamylation) Step5 Kinetic Read 412 nm for 10 mins Step4->Step5 Step6 Calculate Velocity (V_initial) vs Inhibitor Conc. Step5->Step6

Figure 2: Modified Ellman's workflow emphasizing the pre-incubation step necessary for slow-binding inhibitors.

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclopentyl derivative in 100% DMSO. Serial dilute to 100x working concentration.

  • Enzyme Setup: Dilute AChE in reaction buffer.

  • Pre-Incubation (The Validation Step): Add 5 µL of inhibitor to 145 µL of enzyme solution in a 96-well plate. Incubate for 30 minutes at room temperature.

    • Why? Without this, you are measuring competitive binding (

      
      ) rather than the covalent inactivation potency (
      
      
      
      at equilibrium).
  • Reaction Trigger: Add 50 µL of Substrate/DTNB mix.

  • Detection: Monitor absorbance at 412 nm every 30 seconds for 10 minutes.

  • Analysis: Plot the slope (velocity) vs. log[Inhibitor]. Fit to a non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol 2: Fluorescence-Based FAAH Assay

For FAAH, the standard Ellman assay is not applicable. Use a fluorogenic substrate like AMC-Arachidonoyl amide.

  • Incubate FAAH (membrane fraction or recombinant) with the cyclopentyl carbamate for 30 minutes at 37°C (Pre-incubation).

  • Add AMC-Arachidonoyl amide (substrate).

  • Measure fluorescence (Ex: 340nm / Em: 460nm) as AMC is released.

  • Compare % inhibition against URB597 (Positive Control).

References

  • Darvesh, S., et al. (2008). "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase."[3] Journal of Medicinal Chemistry, 51(14), 4200–4212.[3]

  • Piomelli, D., et al. (2006). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." CNS Drug Reviews, 12(1), 21-38.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9, 76–81.

Sources

Comparative Guide: Cross-Reactivity Profiling of Cyclopentyl Carbamate Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbamate Warhead in Drug Design[1]

Cyclopentyl carbamate-based compounds represent a specialized class of "pseudo-irreversible" inhibitors primarily targeting serine hydrolases (e.g., FAAH, AChE, BChE). Unlike simple competitive inhibitors, these compounds function as suicide substrates , transferring the carbamate moiety to the active site serine nucleophile.

While the cyclopentyl group offers distinct lipophilic advantages for blood-brain barrier (BBB) penetration and active-site fitting, the class suffers from a critical liability: promiscuous cross-reactivity with hepatic carboxylesterases (CES) and other off-target hydrolases.

This guide provides a technical comparison of cyclopentyl carbamates against structural analogs (cyclohexyl carbamates, ureas) and details the Activity-Based Protein Profiling (ABPP) workflow required to validate their selectivity.

Mechanistic Basis of Inhibition & Cross-Reactivity

To understand cross-reactivity, one must understand the mechanism. Cyclopentyl carbamates do not merely bind; they react.

The Carbamoylation Cascade

The inhibitor binds to the enzyme's catalytic triad. The active site serine attacks the carbonyl carbon of the carbamate, releasing the leaving group (often a phenol or amine) and forming a carbamoylated enzyme intermediate .[1] This intermediate is hydrolytically stable compared to an acetylated intermediate, effectively silencing the enzyme for hours to days.

Cross-Reactivity Mechanism: The "warhead" (the carbamate electrophile) is not perfectly specific. Any serine hydrolase with an accessible nucleophile and a hydrophobic pocket capable of accommodating the cyclopentyl ring (e.g., CES1, CES2) is a potential off-target.

Visualization: Mechanism of Action

CarbamoylationMechanism Enzyme Active Enzyme (Free Serine) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Cyclopentyl Carbamate (Inhibitor) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Carbamoylated Carbamoylated Enzyme (Inhibited) Transition->Carbamoylated Acylation LeavingGroup Leaving Group (Released) Transition->LeavingGroup Release Carbamoylated->Enzyme k_off (Very Slow) Regeneration Slow Hydrolysis (Reactivation)

Figure 1: The kinetic pathway of pseudo-irreversible inhibition. Cross-reactivity occurs when off-target enzymes undergo the 'Transition' to 'Carbamoylated' states.

Comparative Analysis: Cyclopentyl Carbamates vs. Alternatives

The following analysis compares cyclopentyl carbamates with their closest structural analogs (Cyclohexyl variants like URB597) and functional alternatives (Ureas).

Table 1: Performance and Selectivity Matrix
FeatureCyclopentyl Carbamates Cyclohexyl Carbamates (e.g., URB597)Urea Isosteres
Primary Target Potency High (IC50: 1–50 nM)High (IC50: 1–10 nM)Moderate (IC50: >100 nM)
Binding Mode Covalent (Pseudo-irreversible)Covalent (Pseudo-irreversible)Covalent or Tight-binding
Steric Profile Compact hydrophobic fit. Favors restricted pockets (e.g., specific AChE isoforms).Bulky hydrophobic fit. Standard for FAAH.Variable.
Major Off-Target Carboxylesterases (CES1/2) Carboxylesterases (CES1/2) Fatty Acid Binding Proteins
Metabolic Stability Moderate (Susceptible to oxidative metabolism)ModerateHigh
CNS Penetration Excellent (Lipophilic)ExcellentGood
Critical Insight: The "CES Trap"

Research indicates that both cyclopentyl and cyclohexyl carbamates suffer from significant hydrolysis by hepatic carboxylesterases (CES). However, the cyclopentyl moiety often exhibits slightly reduced affinity for CES compared to the larger cyclohexyl group due to the specific geometry of the CES active site gorge. This makes cyclopentyl analogs a strategic choice when "tuning out" liver toxicity while maintaining CNS potency [1, 2].

Experimental Protocols for Cross-Reactivity

To validate the selectivity of a cyclopentyl carbamate, you cannot rely on simple substrate assays alone. You must employ Activity-Based Protein Profiling (ABPP) .[2][3] This technique uses a broad-spectrum probe (typically a fluorophosphonate) to label all active serine hydrolases in a proteome. If your carbamate binds an off-target, it blocks the probe, resulting in a loss of signal.

Protocol A: Competitive ABPP for Selectivity Profiling

Objective: Identify off-target serine hydrolases (e.g., CES, MAGL, ABHD6) in native tissue proteomes.[4]

Materials:

  • Tissue Proteome (e.g., Mouse Brain/Liver Membrane Fraction, 1 mg/mL).

  • Test Compound: Cyclopentyl Carbamate derivative (0.1, 1, 10, 100 µM).

  • Probe: FP-Rh (Fluorophosphonate-Rhodamine) or FP-Biotin [3].

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Pre-incubation: Aliquot 50 µL proteome (1 mg/mL) into tubes. Add 1 µL of Test Compound (at 50x stock). Incubate for 30 minutes at 37°C .

    • Why? This allows the carbamate to covalently modify available targets.

  • Probe Labeling: Add 1 µL of FP-Rh (final conc. 2 µM). Incubate for 30 minutes at Room Temp in the dark.

    • Mechanism:[1][5][6] FP-Rh reacts with any remaining active serine hydrolases. If your compound hit the target, the probe cannot bind.

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer (reducing). Boil for 5 mins at 90°C.

  • Visualization: Resolve on 10% SDS-PAGE. Scan using a fluorescent gel scanner (excitation ~532 nm).

  • Data Analysis:

    • On-Target: Band at ~63 kDa (FAAH) should disappear with increasing inhibitor concentration.

    • Off-Target: Look for disappearance of bands at ~60 kDa (CES1) or ~33 kDa (MAGL).

Visualization: ABPP Workflow

ABPP_Workflow Proteome Native Proteome (Brain/Liver Lysate) Treatment Incubate with Cyclopentyl Carbamate (30 min, 37°C) Proteome->Treatment Probe Add FP-Rhodamine Probe (Labels uninhibited enzymes) Treatment->Probe Covalent Modification of Targets SDS SDS-PAGE Resolution Probe->SDS Analysis Fluorescence Scanning (Loss of signal = Inhibition) SDS->Analysis

Figure 2: Competitive ABPP workflow. Disappearance of fluorescent bands indicates cross-reactivity.

Protocol B: Kinetic Selectivity ( )

For covalent inhibitors, IC50 is time-dependent and insufficient. You must determine the second-order rate constant (


) for the primary target vs. off-targets.

Method:

  • Incubate Enzyme + Inhibitor at various concentrations (

    
    ) for varying times (
    
    
    
    ).
  • Measure residual activity (

    
    ).
    
  • Plot

    
     vs time to get 
    
    
    
    .
  • Plot

    
     vs 
    
    
    
    to determine
    
    
    (max inactivation rate) and
    
    
    (affinity).
  • Selectivity Index (SI):

    
    
    
    • Standard: An SI > 100 is typically required for a "selective" probe [4].

References

  • Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. Source: ResearchGate (2025). URL:[Link]

  • O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. Source: National Institutes of Health (PMC) (2011). URL:[Link]

  • Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets in Mouse Brain. Source: ACS Publications (2010). URL:[Link]

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors. Source: National Institutes of Health (PMC) (2008). URL:[Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Source: ResearchGate (2007). URL:[Link]

Sources

Benchmarking the performance of cyclopentyl carbamate in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Cyclopentyl Carbamate (Cyc-carbamate) moiety occupies a critical niche in medicinal chemistry and organic synthesis, bridging the gap between the high acid-lability of Boc (tert-butyloxycarbonyl) and the reductive lability of Cbz (benzyloxycarbonyl). Unlike standard linear carbamates (ethyl/methyl), the cyclopentyl group offers a distinct lipophilic profile (LogP) and enhanced metabolic stability , making it a preferred pharmacophore in oral drugs (e.g., Zafirlukast).

This guide benchmarks the performance of Cyclopentyl Carbamate against industry standards (Boc, Cbz, Ethyl Carbamate) across three axes: Physicochemical Properties , Synthetic Efficiency , and Deprotection/Stability Kinetics .

Physicochemical Profile: Why Cyclopentyl?

Before analyzing synthesis, it is vital to understand the "Why." The selection of a cyclopentyl group is rarely accidental; it is a calculated decision to modulate the Lipophilic Efficiency (LipE) of a molecule.

Table 1: Physicochemical Benchmarking of Carbamate Moieties
PropertyMethyl CarbamateCyclopentyl Carbamate Boc GroupCbz Group
Structure Primary (

)
Secondary (

) Cyclic
Tertiary (

)
Primary Benzylic
Steric Bulk (

)
LowMedium (Rigid) High (Bulky)High (Planar)
LogP Contribution ~0.3~1.6 - 1.9 ~2.2~2.1
Metabolic Stability Low (Rapid hydrolysis)High (Steric protection) N/A (Labile)Moderate
Acid Stability HighModerate-High Very LowHigh

Expert Insight: The cyclopentyl ring provides a "Goldilocks" zone for hydrophobic binding pockets. It lacks the aromaticity of Cbz (avoiding


-

stacking issues) and is less bulky than Boc, yet it provides significant steric shielding to the carbonyl carbon, retarding enzymatic hydrolysis by plasma esterases.

Synthetic Methodologies & Benchmarking

The installation of the Cyclopentyl Carbamate motif can be achieved via three primary pathways. We benchmark these based on Yield , Scalability , and Atom Economy .

Comparative Workflow Analysis

SynthesisPathways Amine Target Amine (R-NH2) MethodA Method A: Chloroformate Route Amine->MethodA MethodB Method B: Curtius Rearrangement Amine->MethodB MethodC Method C: Green CO2 Coupling Amine->MethodC ReagentA Cyclopentyl Chloroformate + NMM/Pyridine MethodA->ReagentA ResultA High Yield (85-98%) Scalable ReagentA->ResultA ReagentB Cyclopentanecarboxylic Acid + DPPA/NaN3 -> Isocyanate MethodB->ReagentB ResultB Moderate Yield (60-80%) Safety Risks (Azides) ReagentB->ResultB ReagentC CO2 (1 atm) + Cs2CO3 + Cyclopentyl Bromide MethodC->ReagentC ResultC Good Yield (75-90%) Slow Kinetics ReagentC->ResultC

Figure 1: Strategic decision tree for Cyclopentyl Carbamate synthesis. Method A is the industry standard for late-stage functionalization.

Protocol Comparison Data
MethodReagentsTypical YieldReaction TimeSuitability
A (Standard) Cyclopentyl Chloroformate, NMM, DCM89 - 98% 2 - 4 hBest for Scale (e.g., Zafirlukast synthesis).
B (Rearrangement) Cyclopentanecarboxylic acid, DPPA, TEA65 - 80%12 - 24 hUsed when the acid is the available precursor.
C (Green) Cyclopentyl bromide, CO

, Cs

CO

, TBAI
75 - 88%12 - 24 hAcademic/Green Chemistry applications.

Stability & Deprotection Kinetics

This is the critical differentiator. Unlike Boc, which is designed to fall off, Cyclopentyl Carbamate is often designed to stay on . However, in orthogonal protection strategies, its stability profile allows it to survive conditions that cleave other groups.

Acidolytic Stability Landscape

The stability of a carbamate in acid is governed by the stability of the carbocation formed during cleavage (


-like mechanism).
  • Tertiary (Boc): Forms stable t-butyl cation

    
     Cleaves rapidly in TFA.
    
  • Secondary (Cyclopentyl): Forms secondary cation

    
    Stable to dilute/neat TFA .
    
  • Primary (Cbz/Ethyl): Unstable cation

    
     Stable to TFA; requires HBr or Hydrogenolysis.
    

Experimental Benchmark (TFA Solvolysis): Conditions: 50% TFA in DCM, 25°C.

  • Boc:

    
     mins.
    
  • Cyclopentyl:

    
     hours (effectively stable).
    
  • Cbz: Stable.

Implication: You can selectively deprotect a Boc group in the presence of a Cyclopentyl Carbamate . This orthogonality is utilized in the synthesis of HIV protease inhibitors and Zafirlukast analogs.

Biological Stability (Plasma Hydrolysis)

In simulated gastric fluid (SGF) and plasma, Cyclopentyl Carbamate shows superior stability compared to linear analogs.

  • Ethyl Carbamate: Susceptible to rapid esterase hydrolysis.

  • Cyclopentyl Carbamate:[1][2] The ring puckering creates steric hindrance, increasing half-life (

    
    ) in plasma by 3-5x  compared to n-pentyl analogs.
    

Experimental Protocols

Protocol A: High-Yield Synthesis via Chloroformate (Zafirlukast Conditions)

This protocol is adapted from optimized industrial routes for indole-based pharmaceuticals.

Reagents:

  • Amine Substrate (1.0 equiv)

  • Cyclopentyl Chloroformate (1.1 - 1.2 equiv) [CAS: 50715-28-1]

  • N-Methylmorpholine (NMM) (1.5 equiv)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amine substrate in anhydrous DCM (0.2 M concentration) under a Nitrogen atmosphere.

  • Base Addition: Add NMM via syringe. Cool the mixture to 0°C to suppress potential isocyanate side-reactions.

  • Acylation: Dropwise add Cyclopentyl Chloroformate over 15 minutes. The exotherm should be controlled to keep internal temp < 10°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2-4 hours. Monitor via TLC/LC-MS (Target mass + 112 Da).

  • Workup: Quench with 1M HCl (to remove excess NMM). Wash organic layer with NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Generally, crystallization is possible. If not, Flash Chromatography (Ethyl Acetate/Hexanes).

Self-Validation Check:

  • Is the yield < 50%? Check moisture content. Chloroformates hydrolyze rapidly in wet solvents.

  • Is the product unstable? Unlikely. Cyclopentyl carbamates are robust solids.

Protocol B: Orthogonal Deprotection (Boc Removal in presence of Cyc)

Demonstrating the stability of the Cyclopentyl group.

  • Dissolve the substrate (containing both N-Boc and N-Cyc groups) in DCM.

  • Add TFA (Trifluoroacetic acid) to a final concentration of 20-50% v/v.

  • Stir at room temperature for 30 minutes.

  • Result: Quantitative removal of Boc. The Cyclopentyl Carbamate remains >99% intact .

Diagrammatic Summary of Orthogonality

Orthogonality Substrate Dual-Protected Substrate (R-NH-Boc) + (R'-NH-Cyc) TFA Condition A: 50% TFA / DCM Substrate->TFA H2Pd Condition B: H2 / Pd-C Substrate->H2Pd StrongAcid Condition C: HF or HBr/AcOH Substrate->StrongAcid ProdA Product A: (R-NH2) + (R'-NH-Cyc) Boc Cleaved, Cyc Intact TFA->ProdA Selective ProdB Product B: (R-NH-Boc) + (R'-NH-Cyc) Both Intact (Cyc is not benzylic) H2Pd->ProdB No Reaction ProdC Product C: (R-NH2) + (R'-NH2) Global Deprotection StrongAcid->ProdC Harsh

Figure 2: Orthogonality Map. Cyclopentyl carbamate (Cyc) is stable to standard Boc (TFA) and Cbz (Hydrogenolysis) removal conditions, requiring harsh acid for cleavage.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. Wiley-Interscience. (Discusses relative stability of secondary carbamates).

  • Synthesis of Zafirlukast (Accolate): Goverdhan, G., et al. "Synthesis and characterization of new analogs of zafirlukast." Organic Communications, 2012, 5:1, 27-41.[3] (Protocol for high-yield cyclopentyl chloroformate coupling).

  • Carbamate Hydrolysis Kinetics: Vacondio, F., et al. "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews, 2010, 42(4). (Establishes metabolic stability of cyclic vs linear carbamates).

  • Green Synthesis of Carbamates: Salvatore, R.N., et al. "Efficient carbamate synthesis via a three-component coupling of amines, CO2, and alkyl halides."[4] Journal of Organic Chemistry, 2001.[4]

  • Orthogonal Protection Strategies: Agami, C., et al. "General Synthesis of N-Cyclopentyloxycarbonyl Amino Acids." Tetrahedron, 2004.[5] (Validation of acid stability).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl carbamate
Reactant of Route 2
Reactant of Route 2
Cyclopentyl carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.